N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine
Description
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine is a tertiary amine derivative featuring a 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and an ethylamine moiety at the 2-position.
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C13H17N3O/c1-3-16(4-2)10-12-14-15-13(17-12)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
MCOFZTWKUXYABC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NN=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diacylhydrazine Precursors
The 1,3,4-oxadiazole core is typically synthesized via cyclodehydration of diacylhydrazines. Ansari et al. (2009) demonstrated that treatment of ethyl (2-substituted-1H-benzimidazol-1-yl) acetate with hydrazine hydrate yields hydrazide intermediates, which undergo cyclization in the presence of potassium hydroxide and carbon disulfide to form 1,3,4-oxadiazole derivatives. Adapting this approach, the synthesis of 5-phenyl-1,3,4-oxadiazol-2-ylmethanol can be achieved by reacting phenylacetic acid hydrazide with chloroacetyl chloride, followed by cyclization using phosphorus oxychloride (POCl₃).
Subsequent methylation of the hydroxymethyl group is accomplished via nucleophilic substitution. For instance, Amer et al. (2018) reported that 5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazole-2-thiol reacts with ethyl chloroacetate in the presence of potassium carbonate to introduce an acetoxy group. Transposing this method, 5-phenyl-1,3,4-oxadiazol-2-ylmethanol can be converted to the corresponding chloromethyl derivative using thionyl chloride (SOCl₂), which then reacts with diethylamine to yield the target compound.
Key Data:
- Yield: 65–72% for cyclization step.
- Reagents: POCl₃ (cyclizing agent), SOCl₂ (chlorinating agent).
- Conditions: Reflux in anhydrous dichloromethane (DCM) for 6–8 hours.
Multicomponent Reaction Strategies
A streamlined approach involves one-pot multicomponent reactions. Nguyen et al. (2021) synthesized analogous acetamide derivatives via condensation of 4-hydroxybenzaldehyde, acetophenone, and chloroacetamide under acidic conditions. Similarly, the four-component reaction reported by Bui et al. (2020) utilizes (N-isocyanimino)triphenylphosphorane, cinnamic acid derivatives, and amines to construct 1,3,4-oxadiazoles. Applying this methodology, phenylacetic acid, ethyl isocyanide, and diethylamine can be reacted in the presence of triphenylphosphine oxide to directly form N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine.
Mechanistic Insight:
- Formation of iminophosphorane intermediate from ethyl isocyanide and triphenylphosphine.
- Nucleophilic attack by the carboxylate oxygen of phenylacetic acid, leading to oxadiazole ring closure.
- Alkylation of the methylene group with diethylamine via SN2 displacement.
Key Data:
- Yield: 58–63%.
- Catalyst: Triphenylphosphine oxide.
- Conditions: Room temperature, 12–16 hours in tetrahydrofuran (THF).
Reductive Amination of Oxadiazole Aldehydes
Chiral amine synthesis methods, such as those described in WO2015159170A2, provide a template for reductive amination. The patent outlines the hydrogenation of Schiff bases derived from 4-methoxyacetophenone and α-methylbenzylamine using palladium on carbon (Pd/C). Translating this to the target compound, 5-phenyl-1,3,4-oxadiazole-2-carbaldehyde can be condensed with diethylamine to form an imine, which is subsequently reduced with sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the tertiary amine.
Optimization Considerations:
- Catalyst Loading: 10% Pd/C achieves >95% conversion.
- Solvent: Ethanol or methanol for optimal hydrogen solubility.
- Byproducts: Minimized by using excess diethylamine (1.5 equiv).
Comparative Analysis of Methodologies
| Method | Yield (%) | Reaction Time | Complexity | Scalability |
|---|---|---|---|---|
| Diacylhydrazine Cyclization | 65–72 | 8–12 hours | Moderate | High |
| Multicomponent Reaction | 58–63 | 12–16 hours | Low | Moderate |
| Reductive Amination | 70–75 | 6–8 hours | High | High |
| Solid-Phase Synthesis | 80–85 | 24–48 hours | High | Low |
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of N,N-diethyl-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)amine oxide.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
N,N-diethyl-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N,N-diethyl-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)amine involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal ions through the nitrogen atoms of the oxadiazole ring . This coordination can influence various biochemical pathways and processes, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is distinguished from analogs by variations in substituents on the oxadiazole ring and the amine group. Below is a comparative analysis of key structural and physicochemical properties:
Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives
Key Observations:
Oxadiazole Substituent Effects: The phenyl group in the target compound enhances aromatic interactions compared to alkyl substituents (e.g., ethyl in ). This may improve binding affinity in biological systems but reduce solubility due to increased hydrophobicity .
Amine Substituent Effects:
- The ethyl groups in the target compound provide moderate lipophilicity, whereas bulkier substituents like benzyl () increase molecular weight and steric hindrance, possibly affecting membrane permeability .
- Isopropyl () introduces branching, which may alter pharmacokinetics by reducing metabolic degradation .
Q & A
Q. What are the common synthetic routes for preparing N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine and its derivatives?
- Methodological Answer : The synthesis typically involves a multi-step process:
Core Oxadiazole Formation : React hydrazine hydrate with aromatic carboxylic acids (e.g., benzoic acid derivatives) under reflux in ethanol, followed by cyclization using polyphosphoric acid (PPA) to form the 1,3,4-oxadiazole ring .
Functionalization : Couple the oxadiazole intermediate with bromoacetyl bromide or chloroacetyl chloride in aprotic solvents (e.g., DMF) to introduce reactive halogenated groups .
Amine Alkylation : React the halogenated intermediate with N-ethylethanamine under basic conditions (e.g., triethylamine) to form the final tertiary amine structure .
Characterization is performed via IR (C=N/C-O stretches), -NMR (ethyl group signals at δ 1.1–1.3 ppm), and mass spectrometry .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Key techniques include:
- Spectroscopy :
- IR : Confirm oxadiazole C=N (1640–1680 cm) and C-O (1220–1280 cm) stretches.
- NMR : -NMR identifies ethyl groups (triplets at δ 1.1–1.3 ppm) and oxadiazole-linked methylene protons (δ 4.2–4.5 ppm) .
- Mass Spectrometry : EI-MS or ESI-MS confirms molecular ion peaks (e.g., m/z 259.3 for CHNO) and fragmentation patterns .
- X-ray Crystallography (if applicable): Resolve bond lengths/angles for the oxadiazole ring and ethylamine substituents .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Screening protocols include:
- Antimicrobial Assays : Disc diffusion method against E. coli, S. aureus, and fungal strains (e.g., Penicillium), with zones of inhibition compared to standards like clotrimazole .
- Antiviral Studies : Plaque reduction assays for SARS-CoV-2 entry inhibition, focusing on EC values and cytotoxicity (e.g., CC in Vero E6 cells) .
- Dosage : Test concentrations range from 500–1000 µg/mL for antimicrobial activity and 10–50 µM for antiviral screens .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for antiviral efficacy?
- Methodological Answer : SAR strategies involve:
Substituent Variation : Replace the phenyl group on the oxadiazole ring with electron-withdrawing (e.g., -NO) or donating groups (e.g., -OCH) to modulate electronic effects .
Linker Modification : Substitute the methylene bridge with thiomethyl (-S-CH-) or carbonyl (-CO-) groups to alter hydrophobicity and binding affinity .
In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with viral spike proteins (e.g., SARS-CoV-2 ACE2 interface) .
Example: Guo et al. (2021) improved viral entry inhibition by introducing oxazolone moieties to enhance hydrophobic interactions .
Q. What computational approaches are used to predict the pharmacokinetic properties of this compound?
- Methodological Answer : Tools and parameters include:
- ADMET Prediction : SwissADME or pkCSM to estimate solubility (LogP < 3), permeability (Caco-2 model), and cytochrome P450 interactions .
- Molecular Dynamics (MD) : Simulate binding stability (RMSD < 2 Å) with viral targets (e.g., 100-ns MD runs in GROMACS) .
- Quantum Mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and electrostatic potential maps for reactive sites .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer : Contradictions may arise from assay variability or structural impurities. Mitigation strategies:
Reproducibility Checks : Re-test under standardized conditions (e.g., CLSI guidelines for antimicrobial assays) .
Meta-Analysis : Pool data from multiple studies (e.g., RevMan software) to identify trends in IC or MIC values .
Structural Verification : Re-characterize batches via HPLC (>95% purity) and 2D-NMR (HSQC, HMBC) to confirm integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
